molecular formula C21H15ClF3NO4S B11624789 N-[(4-chlorophenyl)sulfonyl]-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

N-[(4-chlorophenyl)sulfonyl]-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11624789
M. Wt: 469.9 g/mol
InChI Key: OPSXGOWLLARWHB-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZENESULFONYL)-2-METHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a chlorobenzenesulfonyl group, a methoxy group, and a trifluoromethyl group attached to a benzamide backbone.

Properties

Molecular Formula

C21H15ClF3NO4S

Molecular Weight

469.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C21H15ClF3NO4S/c1-30-19-8-3-2-7-18(19)20(27)26(16-6-4-5-14(13-16)21(23,24)25)31(28,29)17-11-9-15(22)10-12-17/h2-13H,1H3

InChI Key

OPSXGOWLLARWHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZENESULFONYL)-2-METHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxybenzoic acid in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZENESULFONYL)-2-METHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-CHLOROBENZENESULFONYL)-2-METHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the modulation of histone acetyltransferase (HAT) activity. It activates the HAT enzyme p300, leading to increased acetylation of histone proteins. This acetylation alters chromatin structure, thereby influencing gene expression. The molecular targets include key residues in the active site of the p300 enzyme, such as Tyr1467 and Trp1436 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROBENZENESULFONYL)-2-METHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate HAT activity makes it a valuable tool in epigenetic research and potential therapeutic applications .

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